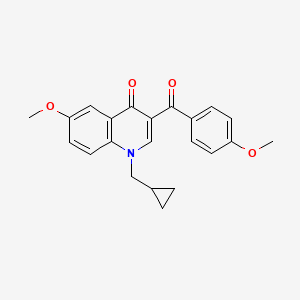
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, commonly referred to as CPM-MMB-1, is a synthetic quinoline derivative with a wide range of applications in the scientific research and laboratory fields. It has been studied extensively for its biochemical and physiological effects and has been used in a variety of laboratory experiments.
科学研究应用
CPM-MMB-1 has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies of cell signaling pathways, gene expression, metabolic pathways, and enzyme activity. It has also been used in studies of drug targets and drug-drug interactions. In addition, CPM-MMB-1 has been used in studies of the effects of various compounds on the cardiovascular system, respiratory system, and nervous system.
作用机制
The exact mechanism of action of CPM-MMB-1 is still not fully understood. However, it is believed that CPM-MMB-1 binds to certain proteins and enzymes in the body, modulating their activity and thereby affecting the biochemical and physiological processes they are involved in. It is also believed that CPM-MMB-1 may interact with certain receptors in the body, affecting their activity and thus influencing the activity of the cells they are connected to.
Biochemical and Physiological Effects
CPM-MMB-1 has been shown to have a wide range of biochemical and physiological effects. In studies of cell signaling pathways, CPM-MMB-1 has been shown to modulate the activity of certain proteins and enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of gene expression, CPM-MMB-1 has been shown to modulate the activity of certain transcription factors, resulting in changes in gene expression. In studies of metabolic pathways, CPM-MMB-1 has been shown to modulate the activity of certain enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of drug targets and drug-drug interactions, CPM-MMB-1 has been shown to modulate the activity of certain receptors, resulting in changes in the activity of the drugs they are connected to.
实验室实验的优点和局限性
CPM-MMB-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also non-toxic and does not have any known side effects. However, CPM-MMB-1 is not suitable for use in humans or animals, and should only be used in laboratory experiments.
未来方向
There are a number of potential future directions for research on CPM-MMB-1. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions. Other potential future directions for research include studies of its potential use in the diagnosis and treatment of cancer, as well as its potential use in the development of new drugs and therapies.
合成方法
CPM-MMB-1 is synthesized through a series of steps starting with the reaction of 1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinoline (CPM-MB) with potassium tert-butoxide. This reaction results in the formation of a quinoline derivative, which is then reacted with acetic anhydride to form CPM-MMB-1. The reaction can be summarized as follows:
CPM-MB + Kt-Bu → CPM-MMB-1 + Ac2O
属性
IUPAC Name |
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-16-7-5-15(6-8-16)21(24)19-13-23(12-14-3-4-14)20-10-9-17(27-2)11-18(20)22(19)25/h5-11,13-14H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONOTXGWNXUOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)
![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462983.png)

![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463015.png)
![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)
![N'-[(Z)-amino(6,8-dichloro-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B6463025.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463026.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6463032.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B6463044.png)